molecular formula C12H14O B2635783 3-(m-Tolyl)cyclopentanone CAS No. 769141-68-6

3-(m-Tolyl)cyclopentanone

Cat. No. B2635783
CAS RN: 769141-68-6
M. Wt: 174.243
InChI Key: PHSRAAHWTNDHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(m-Tolyl)cyclopentanone is a chemical compound with the molecular formula C12H14O . It is not intended for human or veterinary use and is primarily used for research.


Synthesis Analysis

The synthesis of cyclopentanone derivatives like this compound can be achieved through various methods. One common method involves the oxidation of cyclopentanol . Another method involves the conversion of biomass-based cyclopentanone molecules under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with a carbonyl (C=O) group attached . The InChI code for this compound is 1S/C12H14O/c1-9-3-2-4-10(7-9)11-5-6-12(13)8-11/h2-4,7,11H,5-6,8H2,1H3 .


Chemical Reactions Analysis

The reactions involving cyclopentanone derivatives are diverse. For instance, the Wittig reaction of cyclopentanone with phosphorus ylide has been studied theoretically . Another study discusses the conversion of biomass-based cyclopentanone molecules under solvent-free conditions .


Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid . The molecular weight of this compound is 174.24 . More detailed physical and chemical properties may require specific experimental measurements.

Scientific Research Applications

1. Spiroannelation of Cyclopentanone

Research by Fitjer, Schlotmann, and Noltemeyer (1995) describes the synthesis of cyclobutyl phenyl sulfoxide and its application in the spiroannelation of cyclopentanone. This process involves the formation of β-hydroxy sulfoxides, which are further transformed into cyclopentanones, demonstrating a method for synthesizing complex organic structures (Fitjer, Schlotmann, & Noltemeyer, 1995).

2. Synthesis of Cyclopentanone Derivatives

Yamabe, Mizuno, Kusama, and Iwasawa (2005) developed a method for constructing cyclopentanone derivatives fused with an aromatic ring. This method, based on hydrorhodation-1,4-rhodium migration sequence, is significant for synthesizing cyclopentanone derivatives, illustrating the versatility of cyclopentanone in chemical synthesis (Yamabe et al., 2005).

3. Biological Activities of Cyclopentanone Derivatives

Ghasemi Pirbalouti, Sajjadi, and Parang (2014) reviewed the synthesis, usage, and biological activities of jasmonic acid and its derivatives, which are lipid-derived cyclopentanone compounds. This comprehensive review highlights the importance of cyclopentanone derivatives in medicinal chemistry, particularly in drug and nutraceutical development (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).

4. Enantiomerically Enriched Cyclopentanones

Yun and Buchwald (2001) demonstrated a process for preparing enantiomerically enriched 2,3-disubstituted cyclopentanones. This involves copper-catalyzed 1,4-reduction and alkylation, showing the potential of cyclopentanone derivatives in stereochemistry and pharmaceutical applications (Yun & Buchwald, 2001).

5. Industrial Applications of Cyclopentanone

In 2021, Wang and colleagues explored the transformation of Co2+-impregnated g-C3N4 into N-doped CNTs-confined Co nanoparticles. This process efficiently converts biomass-derived furanic aldehydes to cyclopentanones, highlighting cyclopentanone's importance in industrial chemical synthesis and the development of renewable resources (Wang et al., 2021).

Mechanism of Action

The mechanism of action for reactions involving cyclopentanone derivatives like 3-(m-Tolyl)cyclopentanone can vary depending on the specific reaction. For instance, in the Wittig reaction, a mechanism involving decarboxylation and nucleophilic attack at a second carboxyl group has been suggested .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling 3-(m-Tolyl)cyclopentanone. It’s important to note that the safety data for this specific compound may not be readily available .

properties

IUPAC Name

3-(3-methylphenyl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-9-3-2-4-10(7-9)11-5-6-12(13)8-11/h2-4,7,11H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSRAAHWTNDHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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